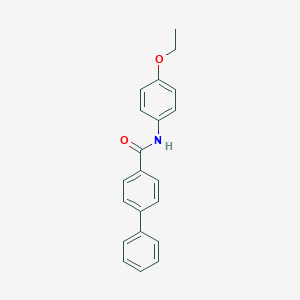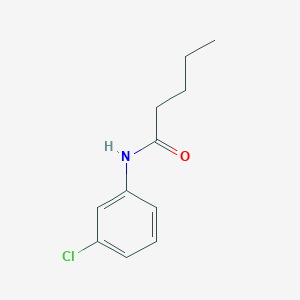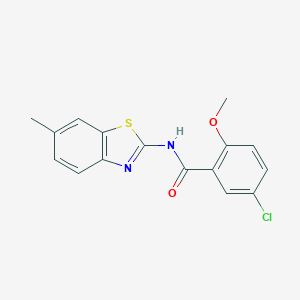![molecular formula C12H14N4O2S2 B291983 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291983.png)
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as MTAA, is a compound that has been extensively studied for its potential therapeutic applications. MTAA has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. In
Wirkmechanismus
The exact mechanism of action of 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to act through a variety of pathways. One study suggested that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide may exert its analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Another study suggested that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide may exert its anti-inflammatory effects by inhibiting the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to possess a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to possess antitumor activity in a variety of cancer cell lines. One study suggested that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide may exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, there are also limitations to its use. 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand its safety profile and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential use as a treatment for inflammatory bowel disease, which is a chronic inflammatory condition of the digestive tract. Another area of interest is its potential use as a treatment for neuropathic pain, which is a type of chronic pain that is often difficult to manage with current treatments.
Conclusion:
In conclusion, 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. While there are limitations to its use, 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for use in lab experiments and has several potential future directions for research.
Synthesemethoden
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(4-morpholinyl)acetamide with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base, such as triethylamine. The reaction typically proceeds under reflux conditions and yields 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study investigated the analgesic effects of 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in a rat model of neuropathic pain. The results showed that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide significantly reduced pain behavior in the rats, suggesting that it may be a potential treatment for neuropathic pain.
Another study investigated the anti-inflammatory effects of 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in a mouse model of acute lung injury. The results showed that 2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide significantly reduced lung inflammation and improved lung function, indicating that it may be a potential treatment for inflammatory lung diseases.
Eigenschaften
Molekularformel |
C12H14N4O2S2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N4O2S2/c17-10(8-16-3-5-18-6-4-16)13-12-15-14-11(20-12)9-2-1-7-19-9/h1-2,7H,3-6,8H2,(H,13,15,17) |
InChI-Schlüssel |
OUFSGKHVEYHBKQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Kanonische SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)











